![molecular formula C15H18N2O2S B4065018 N-[2-(dimethylamino)-1,2-dihydro-1-acenaphthylenyl]methanesulfonamide](/img/structure/B4065018.png)
N-[2-(dimethylamino)-1,2-dihydro-1-acenaphthylenyl]methanesulfonamide
Overview
Description
N-[2-(dimethylamino)-1,2-dihydro-1-acenaphthylenyl]methanesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DAPH, and it is a fluorescent dye that is commonly used to label proteins and other biological molecules.
Scientific Research Applications
- N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]methanesulfonamide serves as a versatile building block for synthesizing heterocyclic compounds. Researchers have explored its utility in constructing acyclic, carbocyclic, and fused heterocycles. These derivatives play a crucial role in drug discovery and materials science .
- Derivatives of N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]methanesulfonamide have been investigated as photoinitiators. These compounds play a crucial role in initiating polymerization reactions during 3D printing and the synthesis of interpenetrated polymer networks .
- Researchers have explored the use of this compound in gene delivery systems. For instance, poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) derivatives, which incorporate this moiety, can form polyplexes with DNA. These polyplexes are promising for gene therapy applications .
Heterocyclic Synthesis
Photoinitiators and 3D Printing
Gene Delivery and Polyplex Formation
Mechanism of Action
Target of Action
It is known that similar acridine derivatives have been researched as prospective therapeutic agents for a wide range of disorders, including cancer, alzheimer’s disease, and bacterial and protozoal infections .
Mode of Action
The mode of action of acridine derivatives, which this compound is likely to share, primarily involves DNA intercalation . This process involves the insertion of the planar acridine molecule between the base pairs of the DNA double helix, which can disrupt biological processes involving DNA and related enzymes .
Biochemical Pathways
The disruption of dna and related enzymes by acridine derivatives can potentially affect a wide range of biochemical pathways, particularly those involved in dna replication and transcription .
Result of Action
The disruption of dna structure and function by acridine derivatives can potentially lead to cell death, particularly in rapidly dividing cells such as cancer cells .
properties
IUPAC Name |
N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-17(2)15-12-9-5-7-10-6-4-8-11(13(10)12)14(15)16-20(3,18)19/h4-9,14-16H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLMUZYWCSZEPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C(C2=CC=CC3=C2C1=CC=C3)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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